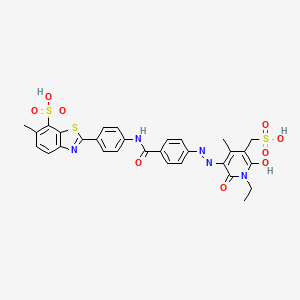
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that features a pyrido-oxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical properties that can be exploited for various purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine typically involves multi-step organic reactions. One common method involves the condensation of an appropriate pyridine derivative with an oxirane compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a particular biochemical process or therapeutic application.
類似化合物との比較
Similar Compounds
2-Ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine: Lacks the dihydro component.
3,4-Dihydro-2-methyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine: Has a methyl group instead of an ethyl group.
3,4-Dihydro-2-ethyl-4-(1-phenylpropyl)-2H-pyrido(3,2-b)-1,4-oxazine: Contains a phenylpropyl group instead of a phenylethyl group.
Uniqueness
3,4-Dihydro-2-ethyl-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
88799-74-0 |
|---|---|
分子式 |
C17H20N2O |
分子量 |
268.35 g/mol |
IUPAC名 |
2-ethyl-4-(1-phenylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C17H20N2O/c1-3-15-12-19(13(2)14-8-5-4-6-9-14)17-16(20-15)10-7-11-18-17/h4-11,13,15H,3,12H2,1-2H3 |
InChIキー |
MJCJITLAZSKAPA-UHFFFAOYSA-N |
正規SMILES |
CCC1CN(C2=C(O1)C=CC=N2)C(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


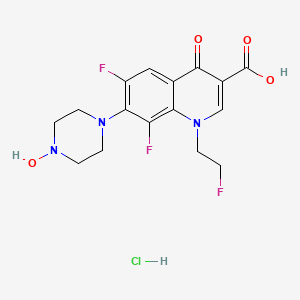
![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)

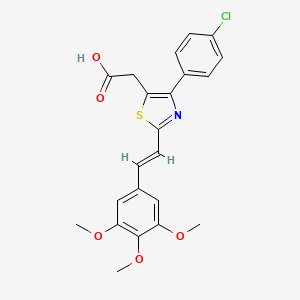



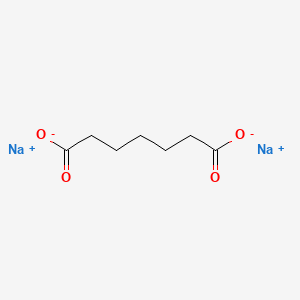
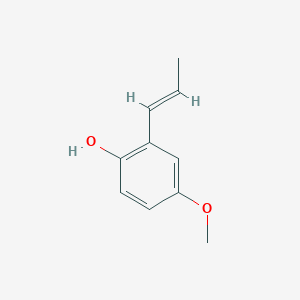

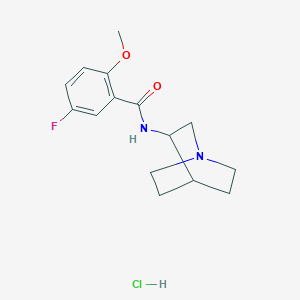

![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
